2-[4-(Piperidinocarbonyl)phenyl]benzonitrile
Description
2-[4-(Piperidinocarbonyl)phenyl]benzonitrile is a benzonitrile derivative featuring a piperidine ring connected via a carbonyl group to a phenyl substituent at the para position. The nitrile group at the ortho position of the benzonitrile core enhances its electron-withdrawing capacity, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-(piperidine-1-carbonyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-14-17-6-2-3-7-18(17)15-8-10-16(11-9-15)19(22)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQVANVDAWQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742892 | |
| Record name | 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-35-0 | |
| Record name | [1,1′-Biphenyl]-2-carbonitrile, 4′-(1-piperidinylcarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile typically involves the reaction of 4-(Piperidinocarbonyl)phenylboronic acid with 2-bromobenzonitrile under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Piperidinocarbonyl)phenyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
2-[4-(Piperidinocarbonyl)phenyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-[4-(Piperidinocarbonyl)phenyl]benzonitrile with structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups: The nitrile group in all compounds enhances polarity and electron-accepting capacity, critical for charge transfer in nonlinear optical (NLO) materials .
- Piperidine vs.
- Substituent Effects : The addition of methoxypyridine or trifluoromethyl groups improves solubility in polar solvents (DMSO, MeOH) and bioactivity .
Enzyme Inhibition
- Nitric Oxide Synthase (NOS) Inhibition: The compound 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile (336.40 Da) binds to NOS isoforms (NOS1, NOS3), likely due to the methoxypyridine group enhancing hydrophobic interactions .
- Antitumor Activity : Piperazine-linked benzonitriles (e.g., 519.14 Da compound) degrade androgen receptors, showing IC₅₀ values <1 μM in prostate cancer models .
Biological Activity
2-[4-(Piperidinocarbonyl)phenyl]benzonitrile, a compound with the molecular formula C18H18N2O, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The structure of this compound consists of a benzonitrile moiety substituted with a piperidinocarbonyl group. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O |
| Molecular Weight | 290.35 g/mol |
| CAS Number | 1365272-35-0 |
| Solubility | Soluble in DMSO |
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Protein Kinase Inhibition : The compound has been shown to inhibit protein kinase B (PKB), which plays a crucial role in cell signaling pathways related to growth and survival. This inhibition could be beneficial in treating cancers where PKB is overactive .
- Antioxidant Activity : Preliminary studies suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative stress.
Pharmacological Studies
Various studies have investigated the pharmacological effects of this compound:
- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating PKB pathways. This suggests its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in animal models, indicating its potential use in treating inflammatory diseases .
- Neuroprotective Effects : Some research indicates that this compound may protect neuronal cells from damage, which could be relevant for neurodegenerative conditions.
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of this compound on breast cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that further investigation into its use as a therapeutic agent for breast cancer is warranted .
Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This study highlighted the compound's potential as an anti-inflammatory drug and suggested mechanisms involving the inhibition of NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
